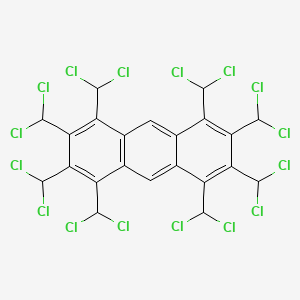
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene is a highly chlorinated derivative of anthracene Anthracene itself is a solid polycyclic aromatic hydrocarbon derived from coal tar
Preparation Methods
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be synthesized through the photochlorination of 1,2,3,4,5,6,7,8-octamethylanthracene. This process involves exposing 1,2,3,4,5,6,7,8-octamethylanthracene to chlorine gas under ultraviolet light, leading to the substitution of hydrogen atoms with chlorine atoms . The reaction conditions typically include a controlled environment to prevent over-chlorination and ensure the desired product is obtained.
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated anthraquinones.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated derivatives.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other chlorinated aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene involves its interaction with molecular targets through its chlorinated aromatic structure. The extensive chlorination enhances its reactivity and ability to form stable complexes with various biomolecules. This interaction can disrupt cellular processes, leading to its potential use in antimicrobial and anticancer therapies.
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octakis(dichloromethyl)anthracene can be compared with other chlorinated anthracenes, such as:
1,2,3,4,5,6,7,8-Octachloroanthracene: This compound has chlorine atoms directly attached to the anthracene ring, leading to different reactivity and applications.
1,2,3,4,5,6,7,8-Octamethylanthracene: The precursor to this compound, it has methyl groups instead of dichloromethyl groups, resulting in distinct chemical properties.
Properties
CAS No. |
112947-60-1 |
|---|---|
Molecular Formula |
C22H10Cl16 |
Molecular Weight |
841.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(dichloromethyl)anthracene |
InChI |
InChI=1S/C22H10Cl16/c23-15(24)7-3-1-4-6(2-5(3)9(17(27)28)13(21(35)36)11(7)19(31)32)10(18(29)30)14(22(37)38)12(20(33)34)8(4)16(25)26/h1-2,15-22H |
InChI Key |
LIDFSJWNUZOPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1C(=C(C(=C3C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(=C(C(=C2C(Cl)Cl)C(Cl)Cl)C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)

![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)
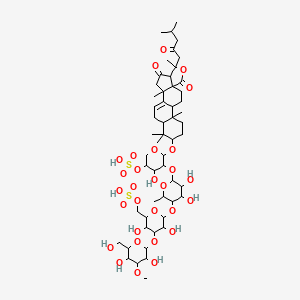
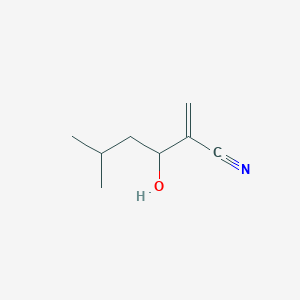
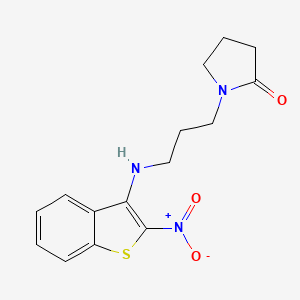
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)
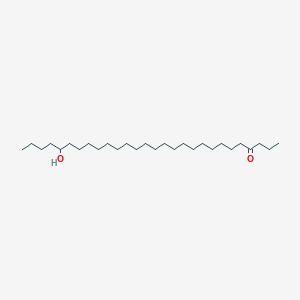
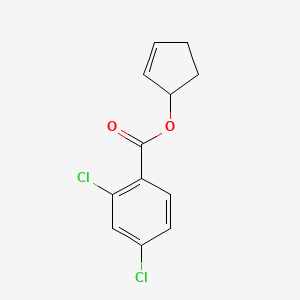
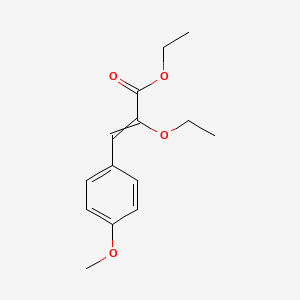
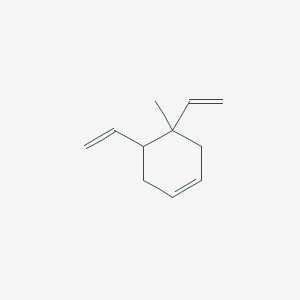
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
